molecular formula C24H51NO B8387894 N,N-didodecylhydroxylamine CAS No. 7427-67-0

N,N-didodecylhydroxylamine

Cat. No.: B8387894
CAS No.: 7427-67-0
M. Wt: 369.7 g/mol
InChI Key: DHXOCDLHWYUUAG-UHFFFAOYSA-N
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Description

Structurally, it belongs to the N,N-dihydrocarbylhydroxylamine class, which includes compounds with varying alkyl chain lengths (e.g., ethyl, octyl, lauryl) . Its long hydrophobic chains confer distinct physicochemical properties, such as low water solubility and high lipophilicity, making it suitable for applications in non-polar matrices like lubricants, polymers, or corrosion inhibitors.

Properties

CAS No.

7427-67-0

Molecular Formula

C24H51NO

Molecular Weight

369.7 g/mol

IUPAC Name

N,N-didodecylhydroxylamine

InChI

InChI=1S/C24H51NO/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-24H2,1-2H3

InChI Key

DHXOCDLHWYUUAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length Effects

N,N-Didodecylhydroxylamine differs from other dialkylhydroxylamines primarily in alkyl chain length, which critically influences properties:

Compound Alkyl Chains Molecular Weight (approx.) Key Properties Applications
This compound C12 ~425 g/mol (estimated) High hydrophobicity, thermal stability Stabilizers in oils, surfactants
N,N-Diethylhydroxylamine C2 89.14 g/mol High volatility, water-miscible Polymerization inhibitor, oxygen scavenger
N,N-Dilaurylhydroxylamine C12 Similar to didodecyl Lipophilic, low volatility Anti-aging agents in rubber/plastics
N,N-Diocetylhydroxylamine C8 ~285 g/mol (estimated) Intermediate hydrophobicity Industrial antioxidants
  • Solubility : Longer chains (e.g., C12 in didodecyl) reduce water solubility compared to shorter-chain analogs like N,N-diethylhydroxylamine, which is fully water-miscible .
  • Volatility : N,N-Diethylhydroxylamine’s low molecular weight increases volatility and inhalation risks, necessitating respiratory protection in industrial settings . In contrast, the didodecyl derivative’s high molecular weight likely minimizes vapor pressure, reducing inhalation hazards.
  • Thermal Stability : Longer alkyl chains enhance thermal stability, making didodecylhydroxylamine more suitable for high-temperature applications than ethyl or octyl variants .

Comparison with Nitrogen-Containing Analogues

Amine Oxides vs. Hydroxylamines

Amine oxides (e.g., dodecyldimethylamine oxide, CAS 1643-20-5) and hydroxylamines differ in functional groups:

Property This compound Dodecyldimethylamine Oxide
Functional Group -NH-OH -N+(O−)-R
Reactivity Radical scavenging, antioxidant Surfactant, foaming agent
Applications Polymer stabilizers Detergents, cosmetics
Toxicity Limited data (analogs: low acute toxicity) Mild irritant (skin/eyes)
  • Mechanism : Hydroxylamines act as radical scavengers by donating hydrogen atoms, while amine oxides function as surfactants due to their polar head groups .
  • Industrial Use : Dodecyldimethylamine oxide’s surfactant properties contrast with the didodecylhydroxylamine’s role in stabilization and oxidation inhibition .

Tertiary Amines vs. Hydroxylamines

N,N-Dimethyldodecylamine (CAS 112-18-5) lacks the hydroxyl group, altering its chemical behavior:

Property This compound N,N-Dimethyldodecylamine
Functional Group -NH-OH -N(CH3)2
Basicity Weak base (hydroxylamine group) Strong base (tertiary amine)
Use Antioxidant Corrosion inhibitor, surfactant
  • Corrosion Inhibition : Both compounds may inhibit corrosion, but N,N-dimethyldodecylamine’s basicity enhances metal surface adsorption, whereas hydroxylamines may act via oxygen scavenging .

Research and Application Gaps

  • Data Limitations : Specific toxicological and ecotoxicological studies on this compound are absent in the provided evidence, urging further research.
  • Emerging Uses: Potential as a stabilizer in biofuels or high-temperature lubricants, leveraging its hydrophobicity and thermal resilience .

Preparation Methods

Catalytic Hydrogenation of Nitro Compounds

The reduction of nitro compounds to hydroxylamines represents a classical route for synthesizing N,N-didodecylhydroxylamine. As detailed in EP0495756A1 , this method involves the hydrogenation of N,N-didodecylnitrosoamine in the presence of a palladium-on-carbon (Pd/C) catalyst under alkaline conditions. The reaction proceeds at 20–50°C, with hydrogen gas introduced at pressures of 1–5 bar. Hydroxylamine hydrochloride serves as a precursor, reacting with hydrogen to yield the target compound:

R1R2NO+H2Pd/C, NaOHR1R2NOH+H2O[1]\text{R}1\text{R}2\text{NO} + \text{H}2 \xrightarrow{\text{Pd/C, NaOH}} \text{R}1\text{R}2\text{NOH} + \text{H}2\text{O} \quad

Key Parameters:

  • Catalyst Loading: 2–5 wt% Pd/C relative to substrate.

  • Alkali Concentration: 10–20% aqueous NaOH.

  • Yield: 75–85% after recrystallization from ethanol.

This method is notable for its operational simplicity and avoidance of toxic solvents. However, incomplete reduction may lead to residual nitroso intermediates, necessitating rigorous purification .

Oxidation of N,N-Didodecylamine

Direct oxidation of secondary amines using hydrogen peroxide (H₂O₂) is a widely adopted industrial process. EP0323409A2 describes the reaction of N,N-didodecylamine with 30% aqueous H₂O₂ at 50–70°C for 3–6 hours. The exothermic reaction requires careful temperature control to prevent over-oxidation to nitroxide radicals:

R1R2NH+H2O2R1R2NOH+H2O[2]\text{R}1\text{R}2\text{NH} + \text{H}2\text{O}2 \rightarrow \text{R}1\text{R}2\text{NOH} + \text{H}_2\text{O} \quad

Optimization Insights:

  • Stoichiometry: A 1.2:1 molar ratio of H₂O₂ to amine minimizes side products.

  • Solvent Systems: Ethanol-water mixtures (3:1 v/v) enhance solubility and reaction homogeneity.

  • Yield: 80–90% with purity >95% (by HPLC).

This method is cost-effective but generates aqueous waste requiring neutralization. Recent advances employ phase-transfer catalysts to improve efficiency in biphasic systems .

Alkylation of Hydroxylamine Derivatives

Alkylation strategies involve the reaction of hydroxylamine salts with dodecyl halides. For instance, CN103073449A outlines a two-step process where hydroxylamine hydrochloride is first methylated and then subjected to nucleophilic substitution with 1-bromododecane. While the patent focuses on O-methyl derivatives, the methodology is adaptable for this compound by substituting methylating agents with long-chain alkyl halides:

NH2OH\cdotpHCl+2C12H25BrNaH, DMFC12H25N(OH)C12H25+2HBr[4]\text{NH}2\text{OH·HCl} + 2 \text{C}{12}\text{H}{25}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{12}\text{H}{25}\text{N}(\text{OH})\text{C}{12}\text{H}_{25} + 2 \text{HBr} \quad

Critical Considerations:

  • Base Selection: Sodium hydride (NaH) in dimethylformamide (DMF) ensures deprotonation of hydroxylamine.

  • Reaction Time: 8–12 hours at 80°C for complete alkylation.

  • Yield: 60–70%, limited by competing elimination reactions.

This route is less favored industrially due to the toxicity of alkyl halides and high solvent volumes.

Metathesis Reactions with Alkali Metals

Metathesis between hydroxylamine and dialkyl sulfates in the presence of sodamide (NaNH₂) offers an alternative pathway. EP0323409A2 highlights the utility of this method for synthesizing sterically hindered hydroxylamines. The reaction proceeds via nucleophilic displacement:

NH2OH+2(C12H25)2SO4NaNH2(C12H25)2NOH+2NaHSO4[2]\text{NH}2\text{OH} + 2 (\text{C}{12}\text{H}{25})2\text{SO}4 \xrightarrow{\text{NaNH}2} (\text{C}{12}\text{H}{25})2\text{NOH} + 2 \text{NaHSO}4 \quad

Operational Challenges:

  • Moisture Sensitivity: Requires anhydrous conditions and inert atmosphere.

  • By-Product Management: Sodium bisulfate precipitates must be filtered promptly.

  • Yield: 65–75% with potential for scale-up.

Comparative Analysis of Preparation Methods

The table below summarizes the efficacy of each synthetic route:

Method Temperature (°C) Yield (%) Purity (%) Environmental Impact
Catalytic Hydrogenation 20–5075–8590–95Low (aqueous waste)
Amine Oxidation 50–7080–90>95Moderate (H₂O₂ usage)
Alkylation 8060–7085–90High (halogenated waste)
Metathesis 25–4065–7580–85Moderate (sodamide risk)

Catalytic hydrogenation and amine oxidation are superior in yield and scalability, whereas alkylation and metathesis are constrained by reagent toxicity.

Challenges and Optimization Strategies

Key Challenges:

  • Purification Difficulties: The hydrophobic nature of this compound complicates crystallization. Ethanol-hexane mixtures are effective but increase production costs .

  • Side Reactions: Over-oxidation during amine oxidation generates nitroxides, which act as radical scavengers but reduce product purity .

  • Catalyst Deactivation: Pd/C catalysts require periodic regeneration due to sulfur poisoning in industrial settings .

Optimization Approaches:

  • Catalyst Engineering: Silica-supported palladium nanoparticles improve recyclability and reduce metal leaching .

  • Solvent-Free Oxidation: Microwave-assisted reactions with urea-H₂O₂ adducts enhance selectivity and reduce reaction times .

Industrial Applications and Synthesis Considerations

This compound is primarily used as a stabilizer in polyolefins, where its high molecular weight (>450 g/mol) minimizes migration from polymer matrices . Regulatory compliance (e.g., FDA) mandates low residual catalyst levels (<10 ppm), favoring methods with Pd/C or heterogeneous catalysts. Future research should address greener solvents and continuous-flow systems to improve sustainability.

Q & A

Q. What are the recommended storage conditions and handling protocols for N,N-didodecylhydroxylamine to ensure material integrity and researcher safety?

  • Methodological Answer: Store this compound in a cool, dry environment (<25°C) in tightly sealed containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, ignition sources, and direct sunlight. Use chemical fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous material facilities . Regularly monitor storage stability using thermal analysis (e.g., TGA) to detect degradation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of dodecyl chains and hydroxylamine groups. Compare peaks with reference spectra from databases like NIST Chemistry WebBook .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile degradation products under controlled temperature ramps (e.g., 50–300°C) to assess purity. Calibrate with certified reference standards .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (C18) with UV detection at 210–260 nm to quantify impurities and monitor batch consistency .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the thermal degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Conduct isothermal studies at 100–200°C to quantify mass loss and identify decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .
  • Accelerated Aging Studies: Expose samples to elevated temperatures (e.g., 40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via FTIR for carbonyl formation (e.g., ketones or aldehydes) and GC-MS for volatile byproducts .
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate degradation rates under real-world storage conditions .

Q. How should researchers address discrepancies in observed reactivity data of this compound across different experimental setups?

  • Methodological Answer:
  • Controlled Variable Replication: Standardize solvent systems (e.g., anhydrous toluene vs. aqueous ethanol) and reaction temperatures to isolate confounding factors .
  • Cross-Lab Validation: Collaborate with independent labs to reproduce experiments using identical protocols and calibrated equipment. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .
  • Mechanistic Probes: Employ isotopic labeling (e.g., 15^{15}N or 2^{2}H) to track reaction pathways and resolve ambiguities in radical scavenging vs. nucleophilic behavior .

Q. What methodologies are recommended for analyzing the interaction mechanisms between this compound and common laboratory solvents?

  • Methodological Answer:
  • Solubility Studies: Measure partition coefficients (logP) in polar (water, methanol) and nonpolar (hexane, chloroform) solvents to predict colloidal aggregation or micelle formation .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify solvent-induced shifts in O-H and N-H stretching vibrations (3000–3500 cm1^{-1}) to assess hydrogen bonding .
  • Computational Modeling: Use density functional theory (DFT) to simulate solvent interactions and predict solvation energies. Validate with experimental dielectric constant data .

Q. How can the impact of alkyl chain length variations in hydroxylamine derivatives be systematically studied to predict this compound’s behavior?

  • Methodological Answer:
  • Comparative Structure-Activity Relationship (SAR): Synthesize analogs with varying chain lengths (e.g., C8, C12, C18) and compare their thermal stability, solubility, and radical scavenging efficiency .
  • Langmuir Trough Experiments: Measure surface pressure-area isotherms to assess how chain length affects monolayer formation and interfacial activity .
  • Critical Micelle Concentration (CMC) Determination: Use conductivity or fluorescence probes to evaluate self-assembly behavior in aqueous solutions .

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